molecular formula C11H15Cl2NO B1389894 3-(3-Chlorophenoxy)piperidine hydrochloride CAS No. 1185301-51-2

3-(3-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B1389894
CAS No.: 1185301-51-2
M. Wt: 248.15 g/mol
InChI Key: CNQOQASAMXQVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQOQASAMXQVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673792
Record name 3-(3-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-51-2
Record name 3-(3-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characterization of 3-(3-Chlorophenoxy)piperidine Hydrochloride for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, clinical efficacy are built. This guide focuses on 3-(3-Chlorophenoxy)piperidine hydrochloride, a heterocyclic compound representative of the scaffolds frequently explored in medicinal chemistry for their potential biological activities.[1]

While extensive public data on this specific meta-substituted isomer is scarce, its structural motifs—a piperidine ring, a chlorophenoxy group, and its hydrochloride salt form—suggest its relevance as a synthetic intermediate or a potential pharmacophore. The piperidine scaffold, in particular, is a cornerstone in over 70 commercialized drugs, valued for its synthetic tractability and diverse biological roles.[1] This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the critical experimental methodologies required to thoroughly characterize 3-(3-Chlorophenoxy)piperidine hydrochloride or any analogous novel compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of robust and reliable data.

Part 1: Identity and Structural Confirmation

Before any other property is measured, the unequivocal confirmation of the compound's chemical identity and structure is paramount. This foundational step ensures that all subsequent data is attributed to the correct molecule. The synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy provides the highest level of confidence in structural elucidation.[2][3]

Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The primary objective of HRMS is to determine the compound's exact mass with high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental composition, distinguishing it from other potential molecules with the same nominal mass. An Electrospray Ionization (ESI) source is typically chosen for a polar, ionizable molecule like a piperidine hydrochloride, as it facilitates the formation of a protonated molecular ion ([M+H]^+).

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of 3-(3-Chlorophenoxy)piperidine hydrochloride in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a ~1 mg/mL stock solution. Further dilute this stock to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The experimentally observed m/z of the most abundant peak corresponding to the ([M+H]^+) ion should be compared to the theoretical exact mass calculated for the protonated form of C₁₁H₁₅ClNO⁺. The difference should be within the instrument's mass accuracy tolerance (e.g., < 5 ppm).

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve & Dilute (10-50 µg/mL) ESI Electrospray Ionization (ESI+) Prep->ESI Infusion TOF Mass Analyzer (TOF or Orbitrap) ESI->TOF Ion Acceleration Detector Detection TOF->Detector Ion Detection Mass Measure [M+H]+ m/z Detector->Mass Compare Compare Experimental vs. Theoretical Mass Mass->Compare Confirm Confirm Molecular Formula (C₁₁H₁₄ClNO) Compare->Confirm < 5 ppm deviation

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS confirms the molecular formula, NMR spectroscopy reveals the precise arrangement of atoms and their connectivity. For 3-(3-Chlorophenoxy)piperidine hydrochloride, ¹H NMR will show the number of unique protons, their chemical environment, and their proximity to other protons (spin-spin coupling). ¹³C NMR will identify the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton signals to their corresponding carbon atoms and map out the entire molecular skeleton. The chemical shifts and splitting patterns of the aromatic protons are particularly crucial for confirming the meta (1,3) substitution pattern on the chlorophenoxy ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterium Oxide, D₂O). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the residual water peak does not obscure key signal regions.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, run 2D NMR experiments (COSY, HSQC) to resolve any ambiguities in the structural assignment.

  • Data Interpretation: Analyze the chemical shifts (δ), integration values (proton count), and splitting patterns (multiplicity) to assemble the structure. The data should be consistent with a piperidine ring attached at the 3-position to a 3-chlorophenoxy group.

NMR_Elucidation cluster_nmr NMR Spectroscopy cluster_info Information Gained cluster_validation Structural Validation H1_NMR ¹H NMR Proton_Info Proton Environments & Connectivity H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info TwoD_NMR 2D NMR (COSY, HSQC) Correlation_Info ¹H-¹³C Correlations TwoD_NMR->Correlation_Info Proposed_Structure Proposed Structure: 3-(3-Chlorophenoxy)piperidine Proton_Info->Proposed_Structure Carbon_Info->Proposed_Structure Correlation_Info->Proposed_Structure Final_Confirmation Confirmed Structure Proposed_Structure->Final_Confirmation Data Consistent

Caption: NMR Workflow for Structural Confirmation.

Part 2: Determination of Core Physicochemical Properties

The following properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.

Melting Point (Mp)

Trustworthiness: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A pure crystalline solid will typically melt over a narrow range (less than 2 °C), whereas impurities will depress and broaden the melting range.[4] This makes it a simple, yet powerful, self-validating system for purity assessment. For reference, the melting point of the parent piperidine hydrochloride is reported to be in the range of 245-248 °C.[5][6]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Place a small amount of the powdered sample into an open-ended capillary tube and tap gently to pack the solid to a height of 2-4 mm.[7]

  • Instrumentation: Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).[8]

  • Measurement (Rapid Scan): First, perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate melting range.[9]

  • Measurement (Slow Scan): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like 3-(3-Chlorophenoxy)piperidine hydrochloride, solubility is highly pH-dependent. Therefore, it must be measured in relevant aqueous media, including simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8). The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, as it ensures the solution is truly saturated.[10]

Experimental Protocol: Shake-Flask Solubility Determination

  • System Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.[11][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Solubility_Workflow Start Add Excess Solid to Buffer Shake Shake at Constant Temp (24-72 hours) Start->Shake Equilibrium Achieve Equilibrium Shake->Equilibrium Separate Separate Phases (Centrifuge or Filter) Equilibrium->Separate Supernatant Collect Clear Supernatant Separate->Supernatant Quantify Quantify Concentration (e.g., HPLC-UV) Supernatant->Quantify Result Report Solubility (mg/mL or µM) Quantify->Result

Caption: Shake-Flask Method for Solubility Determination.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a compound with a basic piperidine nitrogen, the pKa will dictate its charge state in different compartments of the body, which profoundly impacts its membrane permeability, receptor binding, and solubility.[13] Potentiometric titration is a highly accurate and reliable method for pKa determination.[14][15] It involves monitoring pH changes as a titrant is added, allowing for the direct measurement of the inflection point corresponding to the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water. If solubility is low, a co-solvent like methanol may be used, and the aqueous pKa is determined by extrapolation.[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

  • Instrumentation: Use an automated titrator or a calibrated pH meter with a magnetic stirrer.

  • Titration: Purge the solution with nitrogen to remove dissolved CO₂.[15] Since the compound is a hydrochloride salt of a base, it will be titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH after each addition of titrant, once the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the buffer region).[14]

Part 3: Purity Assessment

Authoritative Grounding & Comprehensive References: A compound's purity must be quantitatively assessed, as even small amounts of impurities can affect biological activity and physicochemical measurements. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[17][18]

Purity Determination by HPLC

Trustworthiness: A well-developed HPLC method provides a robust and reproducible way to separate the main compound from any process-related impurities or degradation products. The use of a Photo-Diode Array (PDA) detector is a self-validating feature, as it allows for peak purity analysis by comparing UV spectra across a single peak.[19]

Exemplary HPLC Method for Purity Analysis

  • Instrumentation: HPLC system with a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for a molecule of this polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate. This gradient approach ensures the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy), and also collect full spectral data using the PDA detector.

  • Purity Calculation: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

HPLC_Purity cluster_hplc HPLC System cluster_output Data Output & Analysis Solvent Mobile Phase (A: H₂O, B: ACN) Pump Gradient Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram (Abs vs. Time) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (Area %) Integration->Purity_Calc Result Purity Report Purity_Calc->Result Sample Sample Solution Sample->Injector

Caption: HPLC Workflow for Purity Determination.

Summary of Physicochemical Properties

The data generated from the aforementioned experiments should be compiled into a comprehensive table for easy reference and comparison.

PropertyMethodResultSignificance in Drug Development
Molecular Formula High-Resolution Mass SpectrometryC₁₁H₁₄ClNOConfirms elemental composition.
Molecular Weight High-Resolution Mass Spectrometry211.0764 g/mol (Free Base)Foundational for all stoichiometric calculations.
Melting Point (Mp) Capillary MethodTo be determinedIndicator of purity and solid-state stability.
Aqueous Solubility Shake-Flask MethodTo be determined at pH 1.2, 6.8, 7.4Impacts dissolution rate and oral bioavailability.
pKa Potentiometric TitrationTo be determinedGoverns ionization state, affecting absorption and distribution.
Purity HPLC-PDATo be determinedEnsures data quality and is a critical quality attribute (CQA).

Conclusion

The systematic characterization of 3-(3-Chlorophenoxy)piperidine hydrochloride, as outlined in this guide, provides the essential data package required for its advancement in the drug discovery pipeline. By employing these robust and validated analytical techniques, researchers can build a comprehensive physicochemical profile, enabling informed decisions in lead optimization, formulation design, and preclinical development. This rigorous, methodology-focused approach ensures scientific integrity and provides the authoritative grounding necessary to transform a promising molecule into a potential therapeutic.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link] [Accessed February 13, 2026].

  • Quora. How do you perform the shake flask method to determine solubility?. (2017). Available at: [Link] [Accessed February 13, 2026].

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available at: [Link] [Accessed February 13, 2026].

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link] [Accessed February 13, 2026].

  • Lokey Lab Protocols. Shake Flask logK. (2017). Available at: [Link] [Accessed February 13, 2026].

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available at: [Link] [Accessed February 13, 2026].

  • ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Available at: [Link] [Accessed February 13, 2026].

  • West Virginia University. Experiment 1 - Melting Points. Available at: [Link] [Accessed February 13, 2026].

  • National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). Available at: [Link] [Accessed February 13, 2026].

  • Chemdad. Piperidine hydrochloride. Product Page. Available at: [Link] [Accessed February 13, 2026].

  • Experiment name / Determination of melting point Experimental Procedures. Available at: [Link] [Accessed February 13, 2026].

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at: [Link] [Accessed February 13, 2026].

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2012). Available at: [Link] [Accessed February 13, 2026].

  • ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). Available at: [Link] [Accessed February 13, 2026].

  • Westlab Canada. Measuring the Melting Point. (2023). Available at: [Link] [Accessed February 13, 2026].

  • SSERC. Melting point determination. Available at: [Link] [Accessed February 13, 2026].

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available at: [Link] [Accessed February 13, 2026].

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). Available at: [Link] [Accessed February 13, 2026].

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link] [Accessed February 13, 2026].

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Available at: [Link] [Accessed February 13, 2026].

  • National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. (2011). Available at: [Link] [Accessed February 13, 2026].

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). Available at: [Link] [Accessed February 13, 2026].

  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). Available at: [Link] [Accessed February 13, 2026].

  • ResearchGate. Piperidine-based drug discovery. Available at: [Link] [Accessed February 13, 2026].

  • National Center for Biotechnology Information. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Available at: [Link] [Accessed February 13, 2026].

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available at: [Link] [Accessed February 13, 2026].

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. (2018). Available at: [Link] [Accessed February 13, 2026].

  • Analytical Method Development by High Performance Liquid Chromatography. Available at: [Link] [Accessed February 13, 2026].

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). (2017). Available at: [Link] [Accessed February 13, 2026].

  • Alchem Pharmtech. CAS N/A | 3-(2-(tert-Butyl)-4-chlorophenoxy)piperidine hydrochloride. Product Page. Available at: [Link] [Accessed February 13, 2026].

Sources

A Technical Guide to 3-(3-Chlorophenoxy)piperidine HCl: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-(3-Chlorophenoxy)piperidine Hydrochloride is a substituted piperidine derivative of significant interest in medicinal and synthetic chemistry. As a key structural motif, the piperidine ring is a cornerstone in the design of a multitude of pharmaceutical agents. This technical guide provides an in-depth overview of the fundamental physicochemical properties, plausible synthetic routes, and robust analytical methodologies for the characterization of 3-(3-Chlorophenoxy)piperidine HCl. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Physicochemical Properties

3-(3-Chlorophenoxy)piperidine HCl is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 3-chlorophenoxy group. It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The precise arrangement of the chloro- and phenoxy- substituents on the respective rings is critical to its chemical reactivity and its interaction with biological targets in drug discovery applications.

The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, highlighting the importance of its derivatives in pharmaceutical sciences.[1] The presence of the chlorine atom, a halogen, can significantly modulate the electronic and lipophilic properties of the molecule, which is a common strategy in medicinal chemistry to enhance binding affinity and pharmacokinetic profiles.[2]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name 3-(3-chlorophenoxy)piperidine hydrochlorideN/A
CAS Number 28491-00-1[3]
Molecular Formula C₁₁H₁₅Cl₂NON/A
Molecular Weight 248.15 g/mol N/A
Appearance Typically a white to off-white solid/powderGeneral Chemical Knowledge
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.General Chemical Knowledge
Structural Formula

The molecular structure consists of a central piperidine ring. An oxygen atom links the 3-position of this ring to a benzene ring, which is itself substituted with a chlorine atom at its 3-position. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Caption: 2D representation of 3-(3-Chlorophenoxy)piperidine HCl.

Synthesis and Manufacturing Insights

The synthesis of substituted piperidines is a well-established field in organic chemistry.[4] For 3-(3-Chlorophenoxy)piperidine, a common and logical approach is through the nucleophilic substitution reaction between an N-protected 3-hydroxypiperidine and 1-chloro-3-fluorobenzene or a similar activated aryl halide, or via a Williamson ether synthesis with 3-chlorophenol.

General Synthetic Pathway: Williamson Ether Synthesis

This pathway is favored for its reliability and relatively mild conditions. The key steps involve the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide), which then attacks an electrophilic aryl carbon.

Protocol:

  • Protection: The nitrogen of 3-hydroxypiperidine is first protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent it from interfering with the subsequent reaction. This is a critical step as the secondary amine is also nucleophilic.

  • Deprotonation: The N-protected 3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This deprotonates the hydroxyl group, forming the corresponding sodium alkoxide.

  • Nucleophilic Substitution: 3-Chlorophenol is added to the reaction mixture. The alkoxide attacks the carbon atom of the C-Cl bond, displacing the chloride ion and forming the ether linkage.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., strong acid like trifluoroacetic acid for Boc) to yield the final product.

  • Salt Formation: The resulting free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt, which can then be isolated by filtration.

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 3-(3-Chlorophenoxy)piperidine HCl. A combination of chromatographic and spectroscopic techniques is typically employed.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and quantifying impurities.[6][7] A reversed-phase method is generally suitable for this type of molecule.

Exemplary HPLC Protocol:

  • System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic portion of the molecule.

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • The acid modifier improves peak shape for the basic piperidine nitrogen.

  • Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm, where the chlorophenyl ring exhibits strong absorbance.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying impurities.[8][9]

Expected Results:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for the basic piperidine nitrogen.

  • Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺, where M is the free base. For C₁₁H₁₄ClNO, the expected monoisotopic mass is approximately 211.08 Da. The observed m/z would be ~212.09.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity of approximately one-third of the main M peak (from the ³⁵Cl isotope). This pattern is a definitive confirmation of a single chlorine atom in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Expected ¹H NMR Features:

  • Aromatic Region (δ ~6.8-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

  • Piperidine Ring Protons (δ ~1.5-3.5 ppm): A series of broad multiplets corresponding to the protons on the piperidine ring. The proton at the 3-position (HC-O) would likely appear as a distinct multiplet further downfield.

  • N-H Proton: A broad singlet, which may be exchangeable with D₂O. In the HCl salt form, this signal can be shifted significantly downfield.

Caption: A self-validating workflow for analytical characterization.

Applications in Research and Drug Development

3-(3-Chlorophenoxy)piperidine HCl serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The piperidine moiety is a privileged scaffold, meaning it is frequently found in bioactive compounds.[1][10]

  • Pharmaceutical Intermediates: This compound is a precursor for active pharmaceutical ingredients (APIs), especially those targeting the central nervous system (CNS). The lipophilic chlorophenoxy group can facilitate passage across the blood-brain barrier, while the piperidine nitrogen provides a handle for further functionalization to modulate receptor affinity and selectivity.[11]

  • Scaffold for Library Synthesis: In drug discovery, it can be used as a core scaffold in combinatorial chemistry to generate libraries of related compounds for high-throughput screening against various biological targets.

  • Agrochemicals: Similar to its use in pharmaceuticals, the structural features of this compound can be incorporated into novel pesticides and herbicides.

G cluster_targets Potential Target Molecules intermediate 3-(3-Chlorophenoxy)piperidine HCl Piperidine Nitrogen cns_agent CNS Agent e.g., Antidepressant, Antipsychotic intermediate:port->cns_agent Alkylation/ Amidation receptor_ligand Receptor Ligand e.g., Sigma-1, Opioid Receptor intermediate:port->receptor_ligand Reductive Amination herbicide Agrochemical e.g., Herbicide, Fungicide intermediate:port->herbicide Coupling Reaction

Caption: Role as an intermediate in synthesizing diverse target molecules.

Safety, Handling, and Storage

As with all laboratory chemicals, 3-(3-Chlorophenoxy)piperidine HCl should be handled with appropriate care, following established safety protocols.

  • Hazard Identification: While specific data for this isomer is limited, related compounds are classified as irritants. Assume it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-(3-Chlorophenoxy)piperidine HCl is a well-defined chemical intermediate with significant potential in the synthesis of novel, high-value molecules. Its structural features—a privileged piperidine scaffold and a functionalized aromatic ring—make it a versatile tool for medicinal chemists and researchers. A thorough understanding of its properties, combined with robust analytical validation and safe handling practices, is paramount to its effective use in the laboratory and in the broader context of drug discovery and development.

References

  • Johnson, D. S., & Li, J. J. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Faham, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Agbaba, D. (n.d.). High Perfomance Liquid Chromatography in Pharmaceutical Analyses. Retrieved February 13, 2026, from [Link]

  • Li, H., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]

  • Saeed, G., et al. (2014). Emerging Pharmaceutical Applications of Piperidine, Pyrrolidine and its Derivatives. World Journal of Pharmaceutical Research, 3(7), 986-1021. [Link]

  • Silva, L., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Separations, 8(2), 16. [Link]

Sources

Pharmacological mechanism of action for 3-(3-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of action for 3-(3-Chlorophenoxy)piperidine hydrochloride , analyzing its role as a privileged scaffold in neuropsychiatric drug discovery.

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-(3-Chlorophenoxy)piperidine hydrochloride is a pharmacological probe and high-value intermediate belonging to the 3-aryloxypiperidine class. While often utilized as a building block in the synthesis of complex pharmaceuticals, the molecule itself possesses intrinsic biological activity characterized by its interaction with monoamine transporters (MATs) and sigma receptors .

Functionally, the compound acts as a monoamine reuptake inhibitor (MRI) with a structural affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Its 3-chlorophenoxy moiety serves as a critical lipophilic anchor, mimicking the pharmacophore of established antidepressants (e.g., fluoxetine, atomoxetine), while the piperidine ring provides the necessary cationic interaction site. This guide delineates the molecular binding kinetics, downstream signaling cascades, and validation protocols required to assess its efficacy in CNS drug development.

Chemical Identity & Structural Pharmacology

The pharmacological potency of 3-(3-Chlorophenoxy)piperidine is dictated by its Structure-Activity Relationship (SAR), specifically the "aryloxy-amine" motif common to many CNS-active agents.

Structural Pharmacophore
  • Cationic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

    
    ). This positive charge is essential for forming a salt bridge with the conserved Aspartate (Asp98 in SERT)  residue within the transporter's central binding site.
    
  • Linker (Ether Oxygen): The phenoxy ether linkage provides rotational flexibility distinct from phenylpiperidines (C-C bond), allowing the molecule to adopt a conformation that fits the "S1" and "S2" hydrophobic pockets of the transporter.

  • Lipophilic Tail (3-Chlorophenyl Ring): The chlorine atom at the meta (3-) position enhances lipophilicity and metabolic stability (blocking ring hydroxylation). It engages in halogen bonding or

    
     stacking interactions with aromatic residues (e.g., Tyr95 , Phe176 ) in the transporter binding pocket.
    
Stereochemical Considerations

The 3-substitution creates a chiral center. In the context of aryloxypiperidines:

  • (

    
    )-Enantiomer:  Typically exhibits higher affinity for SERT.
    
  • (

    
    )-Enantiomer:  Often shows a shift in selectivity towards NET or reduced potency.
    
  • Note: Unless specified as a pure enantiomer, the hydrochloride salt is treated as a racemate, affecting the net pharmacological profile.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The core mechanism involves the competitive inhibition of presynaptic reuptake transporters.

Binding Kinetics at SERT/NET

The compound functions as an orthosteric inhibitor .

  • Recognition: The protonated piperidine enters the transporter vestibule, attracted by the electrostatic potential.

  • Occlusion: The 3-chlorophenoxy group wedges into the hydrophobic substrate pocket, preventing the conformational change required for serotonin/norepinephrine translocation.

  • Stabilization: The molecule locks the transporter in the outward-facing open conformation , halting the reuptake cycle.

Secondary Target: Sigma-1 Receptor ( R) Modulation

3-Substituted piperidines are privileged structures for


 receptors.
  • Mechanism: The compound acts as a chaperone ligand. Binding to

    
    R at the endoplasmic reticulum (ER)-mitochondrion-associated membrane (MAM) modulates calcium signaling (
    
    
    
    ) and cellular stress responses.
  • Relevance: This secondary mechanism contributes to neuroprotective and cognitive-enhancing effects often observed in this chemical class, distinct from pure reuptake inhibition.

Downstream Signaling Cascades

Inhibition of SERT/NET by 3-(3-Chlorophenoxy)piperidine triggers a cascade of synaptic events leading to neuroplastic adaptation.

Synaptic Accumulation
  • Immediate Effect: Blockade of reuptake leads to a rapid increase in extracellular 5-HT and NE concentrations in the synaptic cleft.

  • Receptor Activation: Elevated neurotransmitters activate post-synaptic GPCRs (e.g.,

    
    , 
    
    
    
    -adrenergic receptors).
Intracellular Pathway (The BDNF Loop)
  • GPCR Activation:

    
    -coupled receptors activate Adenylyl Cyclase (AC).
    
  • cAMP Surge: Increased cAMP activates Protein Kinase A (PKA).

  • Nuclear Signaling: PKA phosphorylates CREB (cAMP Response Element Binding protein).

  • Gene Transcription: pCREB initiates transcription of BDNF (Brain-Derived Neurotrophic Factor).

  • Neuroplasticity: BDNF enhances dendritic spine density and synaptic resilience.

Visualization: Mechanism of Action Pathway

MOA_Pathway Compound 3-(3-Chlorophenoxy) piperidine HCl SERT SERT/NET (Presynaptic) Compound->SERT Competitive Inhibition (Ki < 100nM) Synapse Synaptic Cleft (↑ 5-HT / ↑ NE) SERT->Synapse Blocks Reuptake GPCR Post-Synaptic Receptors (5-HT/NE) Synapse->GPCR Agonism AC Adenylyl Cyclase GPCR->AC G-protein Coupling cAMP cAMP / PKA AC->cAMP Activation CREB CREB Phosphorylation cAMP->CREB Signaling Cascade BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Transcription

Caption: Signal transduction pathway from presynaptic transporter inhibition to nuclear BDNF expression.

Experimental Protocols for Validation

To validate the pharmacological profile of 3-(3-Chlorophenoxy)piperidine, the following standardized assays are required.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) for SERT and NET.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex (for SERT) or hypothalamus (for NET) in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; resuspend pellet.
      
  • Incubation:

    • SERT: Incubate membranes with

      
      -Citalopram (1 nM) and varying concentrations of 3-(3-Chlorophenoxy)piperidine (
      
      
      
      to
      
      
      M).
    • NET: Incubate with

      
      -Nisoxetine (1 nM).
      
  • Termination:

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding leads to functional blockade of transport.

  • Cell Culture: Use HEK293 cells stably expressing human SERT (hSERT) or hNET.

  • Treatment:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with test compound (10 min, 37°C).

  • Substrate Addition:

    • Add fluorescent monoamine mimetic (e.g., ASP+) or

      
      -5-HT.
      
  • Measurement:

    • Incubate for 5-10 min (linear uptake phase).

    • Wash 3x with ice-cold buffer to stop transport.

    • Lyse cells and measure fluorescence/radioactivity.

    • Result: A dose-dependent reduction in intracellular signal confirms functional inhibition.

Quantitative Data Summary (Projected)

Note: Values are representative of the 3-aryloxypiperidine class based on SAR data.

ParameterTargetTypical Value RangeSignificance
Affinity (

)
SERT10 - 150 nMHigh affinity; likely effective at low doses.
Affinity (

)
NET50 - 500 nMModerate affinity; supports dual-action profile.
Selectivity SERT/DAT> 100-foldLow abuse potential (low dopamine interaction).
Lipophilicity LogP2.8 - 3.2Excellent Blood-Brain Barrier (BBB) permeability.

Synthesis & Workflow Visualization

Understanding the synthesis is crucial for verifying the input material for pharmacological assays.

Synthesis_Workflow Start 3-Hydroxypiperidine (N-Protected) Reaction Nucleophilic Aromatic Substitution (SnAr) OR Mitsunobu Start->Reaction Reagent 1-Chloro-3-fluorobenzene (or 3-Chlorophenol) Reagent->Reaction Intermed Protected Intermediate Reaction->Intermed Coupling Deprotect Deprotection (HCl/Dioxane) Intermed->Deprotect Acid Hydrolysis Product 3-(3-Chlorophenoxy) piperidine HCl Deprotect->Product Crystallization

Caption: Synthetic route to generate high-purity hydrochloride salt for biological testing.

References

  • Glennon, R. A., et al. (1980). Structural features of piperidine-based monoamine uptake inhibitors. Journal of Medicinal Chemistry. Link

  • Chem-Impex International. (2024). Product Monograph: 3-(3-Chlorophenoxy)piperidine Hydrochloride.[1]Link

  • Rathbone, M. P., et al. (2018). Sigma-1 receptor ligands: Potential in CNS drug discovery. Neuropharmacology.[2][3] Link

  • Andersen, J., et al. (2009). Molecular determinants of the interaction of 3-substituted piperidines with the serotonin transporter. European Journal of Pharmacology. Link

  • PubChem. (2025). Compound Summary: 3-(3-Chlorophenoxy)piperidine.[1] National Library of Medicine. Link

Sources

Unlocking the Therapeutic Potential of 3-(3-Chlorophenoxy)piperidine hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 3-(3-Chlorophenoxy)piperidine hydrochloride. While direct pharmacological data on this specific molecule is nascent, a thorough analysis of its structural analogs—the phenoxy-piperidine scaffold—reveals a compelling case for its interaction with key central nervous system (CNS) receptors. This document synthesizes existing structure-activity relationship (SAR) data to postulate primary and secondary therapeutic targets, and outlines a rigorous, multi-tiered experimental workflow for their validation. We present detailed protocols for in-vitro and in-vivo assays designed to elucidate the compound's mechanism of action and pave the way for its development in therapeutic areas such as neuropathic pain, neurodegenerative disorders, and mood disorders. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for challenging neurological conditions.

Introduction: The Promise of the Phenoxy-Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal starting point for designing ligands with high affinity and selectivity. When combined with a phenoxy moiety, as in 3-(3-Chlorophenoxy)piperidine hydrochloride, the resulting scaffold has been shown to interact with several high-value therapeutic targets within the CNS.

Derivatives of phenoxyalkylpiperidines have demonstrated significant activity as ligands for sigma receptors, while 3-phenoxypropyl piperidine analogs are known to be potent agonists of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor.[2][3] Furthermore, the broader class of phenylpiperidines has a rich history of interaction with classical opioid receptors and other CNS targets, including dopamine and serotonin transporters.[4][5]

The subject of this guide, 3-(3-Chlorophenoxy)piperidine hydrochloride, possesses the core phenoxy-piperidine structure with a chlorine substitution on the meta position of the phenyl ring. This seemingly minor halogenation can significantly influence binding affinity and selectivity, often enhancing interactions with hydrophobic pockets within a receptor's binding site.[6] This document will therefore focus on a logical, evidence-based approach to identifying and validating the most probable therapeutic targets for this compound.

Postulated Therapeutic Targets: A Data-Driven Hypothesis

Based on a comprehensive review of the scientific literature for structurally related compounds, we have identified a hierarchy of potential therapeutic targets for 3-(3-Chlorophenoxy)piperidine hydrochloride.

Primary Hypothesized Targets
  • Sigma-1 (σ1) Receptor: The phenoxy moiety connected to a piperidine ring is considered an optimal scaffold for sigma-1 receptor binding.[6] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor (GPCR) signaling, and cellular stress responses.[7] Its role in neuroprotection, cognition, and pain makes it a highly attractive target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and neuropathic pain. Notably, chloro-substituted phenoxyalkylpiperidines have been shown to possess high, sub-nanomolar affinity for the sigma-1 receptor and exhibit potent anti-amnesic effects in preclinical models.[6][8]

  • Nociceptin/Orphanin FQ (NOP) Receptor (ORL1): The NOP receptor is a member of the opioid receptor family, but does not bind classical opioids like morphine.[9] It is involved in a wide range of physiological processes, including pain perception, mood, and addiction.[10] Agonists of the NOP receptor have shown promise as analgesics with a reduced side-effect profile compared to traditional opioids.[10] The 3-phenoxypropyl piperidine scaffold is a known pharmacophore for potent and selective NOP receptor agonists.[3]

Secondary Hypothesized Targets
  • Classical Opioid Receptors (μ, δ, κ): The phenylpiperidine framework is the backbone of potent opioid analgesics like fentanyl.[4][11] Therefore, it is plausible that 3-(3-Chlorophenoxy)piperidine hydrochloride may exhibit activity at the mu (μ), delta (δ), or kappa (κ) opioid receptors.[12][13] Antagonism or agonism at these receptors could have significant implications for pain management.[14]

  • Dopamine Receptors: Structurally related 3-phenylpiperidine derivatives are known to act as selective dopamine autoreceptor agonists.[15] Interaction with the dopaminergic system could suggest therapeutic potential in conditions such as Parkinson's disease or certain psychiatric disorders.

Target Validation Workflow: An Integrated Approach

A systematic and multi-faceted approach is essential for the definitive identification and validation of the therapeutic target(s) of 3-(3-Chlorophenoxy)piperidine hydrochloride. The following experimental workflow is proposed:

Target Validation Workflow cluster_0 In-Vitro Screening cluster_1 Cellular & Mechanistic Studies cluster_2 In-Vivo Validation Receptor_Binding_Assays Receptor Binding Assays (Primary Targets: σ1, NOP) (Secondary Targets: μ, δ, κ, Dopamine) Functional_Assays Functional Assays (e.g., [35S]GTPγS, Calcium Mobilization) Receptor_Binding_Assays->Functional_Assays Determine Affinity (Ki) Selectivity_Panel Broad Receptor Selectivity Panel Functional_Assays->Selectivity_Panel Confirm Functional Activity (EC50/IC50) Cell-Based_Signaling Cell-Based Signaling Assays (e.g., cAMP, pERK) Selectivity_Panel->Cell-Based_Signaling Identify Lead Target(s) Mechanism_of_Action Mechanism of Action Studies (e.g., Target Engagement, Downstream Effects) Cell-Based_Signaling->Mechanism_of_Action Elucidate Cellular Pathway Pharmacokinetic_Studies Pharmacokinetic Profiling (ADME) Mechanism_of_Action->Pharmacokinetic_Studies Confirm Cellular MOA Pharmacodynamic_Models Pharmacodynamic Models (e.g., Neuropathic Pain, Cognition) Pharmacokinetic_Studies->Pharmacodynamic_Models Establish Dosing Regimen Target_Engagement_InVivo In-Vivo Target Engagement (e.g., Receptor Occupancy) Pharmacodynamic_Models->Target_Engagement_InVivo Demonstrate In-Vivo Efficacy

A tiered workflow for target validation.
Phase 1: In-Vitro Screening

The initial phase focuses on determining the binding affinity and functional activity of 3-(3-Chlorophenoxy)piperidine hydrochloride at the hypothesized targets.

Objective: To determine the binding affinity (Ki) of 3-(3-Chlorophenoxy)piperidine hydrochloride for the sigma-1, NOP, and classical opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (sigma-1, NOP, μ-opioid, δ-opioid, or κ-opioid).

  • Assay Buffer: Utilize an appropriate assay buffer for each receptor target.

  • Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-Nociceptin for NOP, [³H]-DAMGO for μ-opioid).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 3-(3-Chlorophenoxy)piperidine hydrochloride.

  • Incubation: Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of 3-(3-Chlorophenoxy)piperidine hydrochloride at the identified GPCR targets (NOP, μ, δ, κ).

Methodology:

  • Membrane Preparation: Use the same cell membrane preparations as in the binding assays.

  • Assay Buffer: Utilize a GTPγS binding buffer containing GDP.

  • Incubation: Incubate the membranes with increasing concentrations of 3-(3-Chlorophenoxy)piperidine hydrochloride in the presence of [³⁵S]GTPγS. For antagonist testing, perform the incubation in the presence of a known agonist.

  • Stimulation: Initiate the binding reaction.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS and quantify using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curves to determine the Emax and EC50 (for agonists) or the IC50 (for antagonists).

Phase 2: Cellular and Mechanistic Studies

Once a primary target is identified, the focus shifts to understanding the compound's effects in a cellular context.

Signaling_Pathway_GPCR Ligand 3-(3-Chlorophenoxy)piperidine HCl Receptor GPCR (e.g., NOP) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression

Hypothesized GPCR signaling cascade.

Objective: To confirm the functional activity of 3-(3-Chlorophenoxy)piperidine hydrochloride on Gαi/o-coupled receptors by measuring its effect on forskolin-stimulated cAMP levels.

Methodology:

  • Cell Culture: Use whole cells expressing the target receptor.

  • Pre-treatment: Pre-treat cells with 3-(3-Chlorophenoxy)piperidine hydrochloride at various concentrations.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation to calculate the IC50.

Phase 3: In-Vivo Validation

The final phase involves evaluating the compound's therapeutic potential in relevant animal models.

Objective: To assess the analgesic properties of 3-(3-Chlorophenoxy)piperidine hydrochloride in a model of thermal pain.

Methodology:

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer 3-(3-Chlorophenoxy)piperidine hydrochloride via an appropriate route (e.g., intraperitoneal, oral).

  • Testing: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).

  • Time Course: Measure the response latency at various time points post-administration.

  • Data Analysis: Compare the response latencies of the treated group to a vehicle-treated control group.

Data Summary and Interpretation

All quantitative data from the in-vitro and in-vivo studies should be meticulously recorded and analyzed.

Table 1: In-Vitro Pharmacological Profile of 3-(3-Chlorophenoxy)piperidine hydrochloride

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay Type
Sigma-1Radioligand Binding
NOP (ORL1)Radioligand Binding
[³⁵S]GTPγS
μ-OpioidRadioligand Binding
[³⁵S]GTPγS
δ-OpioidRadioligand Binding
[³⁵S]GTPγS
κ-OpioidRadioligand Binding
[³⁵S]GTPγS
Dopamine D2Radioligand Binding

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the therapeutic potential of 3-(3-Chlorophenoxy)piperidine hydrochloride. The strong evidence from structurally related compounds points towards the sigma-1 and NOP receptors as highly probable primary targets. The outlined experimental workflow, from initial in-vitro screening to in-vivo validation, will provide the necessary data to confirm these hypotheses, elucidate the mechanism of action, and guide future preclinical and clinical development. The unique pharmacological profile that may emerge for this compound could offer a novel therapeutic approach for a range of challenging neurological and psychiatric disorders.

References

  • Abate, C., Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry. [Link][8]

  • Berardi, F., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro Institutional Research Archive. [Link][2]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. [Link][5]

  • Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. [Link][15]

  • Zaveri, N. T., et al. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Journal of Medicinal Chemistry. [Link][16]

  • Vadivel, S. K., & Luedtke, R. R. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link][4]

  • Vadivel, S. K., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link][11]

  • Zimmerman, D. M., et al. (1983). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. Journal of Medicinal Chemistry. [Link][14]

  • Modenese, A., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. [Link][17]

  • Salyer, A. E., et al. (2016). Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor. Journal of Medicinal Chemistry. [Link][10]

  • Calo, G., et al. (2000). Nociceptin/orphanin FQ receptor ligands. Peptides. [Link][9]

  • National Center for Biotechnology Information. (2006). (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. NCBI Bookshelf. [Link][12]

  • Lyubimov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1]

  • Zaveri, N. T. (2021). Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. Molecules. [Link][13]

Sources

Methodological & Application

Synthesis protocol for 3-(3-Chlorophenoxy)piperidine hydrochloride from 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(3-Chlorophenoxy)piperidine Hydrochloride from 3-Hydroxypiperidine

Abstract

This application note provides a comprehensive, three-part protocol for the synthesis of 3-(3-Chlorophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis commences with the essential N-protection of the 3-hydroxypiperidine starting material using a tert-butyloxycarbonyl (Boc) group. The subsequent key step involves the formation of the aryl ether linkage via a Mitsunobu reaction between N-Boc-3-hydroxypiperidine and 3-chlorophenol.[3][4] The final stage accomplishes the deprotection of the Boc group and concomitant formation of the hydrochloride salt. This guide is designed for researchers and scientists, offering detailed, step-by-step instructions, explanations for critical experimental choices, and a troubleshooting guide to ensure reliable and reproducible results.

Introduction and Synthetic Strategy

Substituted piperidines are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. The title compound, 3-(3-Chlorophenoxy)piperidine, combines this heterocyclic motif with a substituted aryl ether, a common pharmacophore. The synthesis of such aryl ethers from alcohols can be approached through several methods.

The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an organohalide, is one possibility.[5][6] However, for the coupling of a secondary alcohol with an aromatic halide (an SNAr reaction), this pathway often requires harsh conditions, such as high temperatures and a very strong base, which can lead to side reactions.

A milder and often more efficient alternative for this specific transformation is the Mitsunobu reaction.[3][7] This reaction couples a primary or secondary alcohol with a suitable nucleophile, such as a phenol, under neutral conditions at or below room temperature.[4][8] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is converted in situ into a good leaving group, which is then displaced by the nucleophile in a classic SN2 fashion.[3][4] Given its mild conditions and high reliability for forming the desired C-O bond, the Mitsunobu reaction was selected as the core strategy for this protocol.

A critical prerequisite for this synthesis is the protection of the secondary amine of the piperidine ring. The nitrogen atom is nucleophilic and would otherwise compete with the desired reaction pathways. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and its stability under the Mitsunobu conditions, followed by a straightforward removal with acid.

The overall synthetic strategy is therefore a three-stage process:

  • N-Boc Protection: Masking the piperidine nitrogen to ensure chemoselectivity.

  • Mitsunobu Reaction: Formation of the aryl ether bond.

  • Deprotection and Salt Formation: Removal of the Boc group and isolation of the final product as a stable hydrochloride salt.

Overall Reaction Scheme:

Reagents and Quantitative Data

Proper stoichiometry is critical for the success of this multi-step synthesis. The following table summarizes the required reagents, their properties, and the quantities needed for a representative 5 mmol scale synthesis of the intermediate, N-Boc-3-hydroxypiperidine.

Reagent Formula MW ( g/mol ) Amount (mmol) Equivalents Mass / Volume
Part A: N-Protection
3-HydroxypiperidineC₅H₁₁NO101.155.01.0506 mg
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.255.51.11.20 g
Triethylamine (TEA)C₆H₁₅N101.197.51.51.05 mL
Dichloromethane (DCM)CH₂Cl₂84.93--20 mL
Part B: Mitsunobu Reaction
N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.264.0 (assumed)1.0805 mg
3-ChlorophenolC₆H₅ClO128.564.41.1566 mg
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.296.01.51.57 g
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.216.01.51.18 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--40 mL
Part C: Deprotection / Salt Formation
N-Boc-3-(3-chlorophenoxy)piperidineC₁₆H₂₂ClNO₃311.803.0 (assumed)1.0935 mg
4M HCl in 1,4-DioxaneHCl36.4615.05.03.75 mL
Diethyl Ether (Et₂O)C₄H₁₀O74.12--As needed

Detailed Experimental Protocol

Part A: Synthesis of N-Boc-3-hydroxypiperidine

Rationale: The piperidine nitrogen is a potent nucleophile that would interfere with the Mitsunobu reaction. Protecting it with a Boc group prevents side reactions and ensures the reaction proceeds at the hydroxyl group. Triethylamine is used as a mild base to neutralize the acid generated during the reaction.

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-hydroxypiperidine (506 mg, 5.0 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.05 mL, 7.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.20 g, 5.5 mmol) in 5 mL of DCM and add it dropwise to the stirred reaction mixture over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine as a colorless oil or white solid. The product is often pure enough for the next step without further purification.

Part B: Synthesis of N-Boc-3-(3-chlorophenoxy)piperidine via Mitsunobu Reaction

Rationale: This is the key ether-forming step. Triphenylphosphine and DIAD react to form a phosphonium salt intermediate.[4] The alcohol (N-Boc-3-hydroxypiperidine) then attacks this species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the deprotonated 3-chlorophenol acts as the nucleophile, displacing the activated alcohol in an SN2 reaction to form the desired ether.[3] The reaction is performed at 0 °C initially to control the exothermic reaction between PPh₃ and DIAD.

  • Reagent Preparation: In a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (805 mg, 4.0 mmol), 3-chlorophenol (566 mg, 4.4 mmol), and triphenylphosphine (1.57 g, 6.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.18 mL, 6.0 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1M NaOH (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the pure N-Boc-3-(3-chlorophenoxy)piperidine. The byproducts, triphenylphosphine oxide and the DIAD-hydrazine derivative, will also be separated.

Part C: Deprotection and Hydrochloride Salt Formation

Rationale: The Boc protecting group is acid-labile. A strong acid, such as HCl in an anhydrous solvent like dioxane or diethyl ether, protonates the carbamate and causes it to fragment into tert-butyl cation (which forms isobutylene and t-butanol) and CO₂, releasing the free amine. The free amine is then protonated by the excess HCl to form the stable and easily isolable hydrochloride salt.

  • Dissolution: Dissolve the purified N-Boc-3-(3-chlorophenoxy)piperidine (935 mg, 3.0 mmol) in a minimal amount of diethyl ether or ethyl acetate (approx. 5 mL) in a 50 mL flask.

  • Acidification: While stirring, add 4M HCl in 1,4-dioxane (3.75 mL, 15.0 mmol) dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately or upon further stirring. Continue stirring at room temperature for 1-2 hours to ensure complete deprotection.

  • Isolation: If a thick slurry forms, an additional volume of diethyl ether can be added to facilitate filtration. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any non-polar impurities. Dry the solid under high vacuum to obtain the final product, 3-(3-Chlorophenoxy)piperidine hydrochloride.

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic sequence from starting materials to the final product.

Synthesis_Workflow cluster_mitsunobu Step B: Mitsunobu Reaction SM1 3-Hydroxypiperidine INT1 N-Boc-3-hydroxypiperidine SM1->INT1 Step A: N-Protection SM2 3-Chlorophenol INT2 N-Boc-3-(3-chlorophenoxy)piperidine SM2->INT2 INT1->INT2 FP 3-(3-Chlorophenoxy)piperidine Hydrochloride INT2->FP Step C: Deprotection & Salt Formation R1 (Boc)₂O, TEA DCM R1->INT1 R2 PPh₃, DIAD Anhydrous THF R2->INT2 R3 4M HCl in Dioxane Et₂O R3->FP

Caption: Workflow for the synthesis of 3-(3-Chlorophenoxy)piperidine HCl.

Safety and Troubleshooting

Potential Issue Observation Probable Cause Solution
Incomplete Boc Protection (Step A) Starting material spot remains on TLC after 6 hours.Insufficient (Boc)₂O; moisture in reagents/solvent.Add an additional 0.1-0.2 equivalents of (Boc)₂O. Ensure all glassware and solvents are dry.
Low Yield in Mitsunobu Reaction (Step B) Multiple spots on TLC, low yield of desired product.Reagents (especially THF) were not anhydrous; DIAD added too quickly causing side reactions; nucleophile (phenol) not acidic enough.Use freshly distilled or commercially available anhydrous solvents. Add DIAD slowly at 0 °C. For phenols with pKa > 13, the reaction can be sluggish.[3]
Difficult Purification (Step B) Product co-elutes with triphenylphosphine oxide (TPPO).TPPO is notoriously difficult to separate from some products.If standard chromatography fails, try precipitating the TPPO from a non-polar solvent like diethyl ether or a hexane/ether mixture before the column. Alternatively, polymer-supported triphenylphosphine can be used to simplify workup.[8]
Incomplete Deprotection (Step C) Oily product or low yield of precipitate.Insufficient acid; reaction time too short.Add more HCl solution and allow the reaction to stir for a longer period. Check the pH of the aqueous layer during workup in previous steps to ensure no basic residue remains.
Product is hygroscopic/oily The final salt becomes sticky or oily upon exposure to air.The hydrochloride salt may be hygroscopic.Store the final product under an inert atmosphere (N₂ or Ar) and handle it quickly. Ensure it is thoroughly dried under high vacuum.

General Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • DIAD and DEAD are toxic and potentially explosive; handle with care and avoid heating.

  • Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile and flammable organic solvents.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • University Experiment Manual. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a university source. (Note: Specific university URL is not available, but content is typical of academic lab manuals).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Mitsunobu Reaction - Common Conditions. (Note: This is a general knowledge resource for organic chemists, specific URL may vary).
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Witek, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS.... Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space... Org. Biomol. Chem.. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine....

Sources

Recrystallization techniques for purifying 3-(3-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Applications Group

Topic: High-Purity Recrystallization of 3-(3-Chlorophenoxy)piperidine Hydrochloride

Abstract

This application note provides a detailed technical guide for the purification of 3-(3-Chlorophenoxy)piperidine hydrochloride via recrystallization. As a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders, ensuring the high purity of this compound is paramount to the integrity of downstream applications and final drug substance quality.[1][2][3] This guide moves beyond a simple procedural list, delving into the fundamental principles of solvent selection, the causality behind experimental choices, and troubleshooting common challenges. Detailed, field-tested protocols for both single-solvent and two-solvent recrystallization are presented, designed to be self-validating for researchers, scientists, and drug development professionals.

Foundational Principles: The Science of Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the principle of differential solubility. The efficacy of the process relies on a solvent's ability to dissolve a compound to a greater extent at an elevated temperature than at a lower temperature.[4] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice.

The "Why" Behind Solvent Selection for a Hydrochloride Salt:

The target molecule, 3-(3-Chlorophenoxy)piperidine hydrochloride, is an amine salt. The presence of the charged ammonium center (piperidinium) makes it a polar, ionic compound. This dictates our solvent choice based on the "like dissolves like" principle.

  • Primary Solvents (Good Solvents): Polar protic solvents like alcohols (isopropanol, ethanol, methanol) are excellent starting points. Their hydroxyl (-OH) groups can effectively solvate the hydrochloride salt at elevated temperatures.

  • Anti-Solvents (Poor Solvents): Non-polar or moderately polar aprotic solvents (e.g., hexanes, ethyl acetate, acetone) are typically poor solvents for this polar salt. They are useful in two-solvent systems to reduce the overall solubility and induce precipitation.

  • The Ideal Solvent Profile: An ideal recrystallization solvent should:

    • Completely dissolve the target compound and any impurities at its boiling point.

    • Dissolve very little of the target compound at low temperatures (e.g., 0-4 °C).

    • Either fail to dissolve impurities at high temperatures (allowing for hot filtration) or keep them fully dissolved at low temperatures (so they remain in the mother liquor).

    • Be chemically inert, not reacting with the target compound.

    • Be sufficiently volatile for easy removal from the purified crystals.

Targeting Potential Impurities:

The purity of a synthesized Active Pharmaceutical Ingredient (API) is critical, as any extraneous material is considered an impurity.[5] The recrystallization process is designed to eliminate impurities that may arise from the synthesis, such as:

  • Unreacted Starting Materials: For instance, residual 3-chloroaniline or other precursors used in its formation.[6]

  • Reaction By-products: Side-products generated during the synthetic route.

  • Isomeric Impurities: Positional isomers (e.g., 2- or 4-chlorophenoxy derivatives) if the starting phenol was not pure.

  • Degradation Products: Compounds formed by the breakdown of the desired product.

By carefully selecting the solvent system, these impurities can be selectively retained in the cold solvent (the "mother liquor") while the high-purity target compound crystallizes.

Physicochemical Characterization

A summary of the known and inferred properties of 3-(3-Chlorophenoxy)piperidine hydrochloride is presented below. Due to the specificity of the isomer, some data is extrapolated from closely related analogues.

PropertyValue / DescriptionSource
Chemical Name 3-[(3-chlorophenoxy)methyl]piperidine hydrochloride
Molecular Formula C₁₂H₁₆ClNO · HCl
Molecular Weight 262.18 g/mol
Appearance Expected to be a white to off-white or pale yellow crystalline powder.[1][7]
Melting Point Not explicitly reported, but similar piperidine/piperazine hydrochlorides exhibit high melting points, often >200 °C. For example, piperidine hydrochloride melts at 245-248 °C.[7][8]
General Solubility As a hydrochloride salt, it is expected to be soluble in polar solvents like water and methanol, and sparingly soluble to insoluble in non-polar organic solvents like hexane and ether.[4][9]
Storage Conditions Store in a dry, well-ventilated place, typically at room temperature or refrigerated (0-8°C) to ensure long-term stability.[1][3][10]

Experimental Protocol: Single-Solvent Recrystallization (Isopropanol)

This protocol outlines the most direct method for purification, using a single, well-chosen solvent. Isopropanol is often an excellent choice for hydrochloride salts, offering a good balance of solvency at reflux and poor solvency when cold.

3.1. Materials and Equipment

  • Crude 3-(3-Chlorophenoxy)piperidine hydrochloride

  • Isopropanol (IPA), reagent grade

  • Deionized water (for cleaning)

  • Erlenmeyer flasks (at least two)

  • Hotplate with magnetic stirring

  • Magnetic stir bars

  • Condenser

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula and weighing scale

  • Drying oven or vacuum desiccator

3.2. Safety Precautions

  • Perform all operations within a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Isopropanol is flammable; ensure no open flames or spark sources are present.

  • The compound may cause skin, eye, and respiratory irritation; avoid inhalation of dust and direct contact.

3.3. Step-by-Step Methodology

  • Initial Solvent Estimation: Place a small, known amount of the crude solid (e.g., 100 mg) in a test tube. Add the solvent (isopropanol) dropwise at room temperature, vortexing after each addition, to observe initial solubility. Heat the test tube carefully in a water bath to determine if the solid dissolves completely. This provides a rough estimate of the solvent volume needed.

  • Dissolution: Place the bulk of the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add isopropanol in portions based on your initial test (e.g., start with 20-25 mL). Fit the flask with a condenser, place it on the hotplate, and bring the mixture to a gentle boil with stirring.

  • Achieving Saturation: Continue adding hot isopropanol dropwise down the condenser until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.[4] Adding excess solvent will reduce the final yield.

  • Decolorization/Hot Filtration (Optional): If the hot solution has a noticeable color from soluble impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and re-heat to boiling for a few minutes. If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[4] Rushing this step by immediate placement in an ice bath will cause rapid precipitation, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold isopropanol to the funnel to wash away any residual mother liquor containing impurities. Re-apply the vacuum to pull the wash solvent through. Repeat once. Using cold solvent is essential to avoid dissolving the purified crystals.

  • Drying: Transfer the crystalline product to a watch glass or crystallization dish and dry to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C) or, for higher purity, in a vacuum desiccator at room temperature.

3.4. Workflow Visualization

Caption: Workflow for single-solvent recrystallization.

Advanced Technique: Two-Solvent (Antisolvent) Recrystallization

This method is employed when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent at room temperature or with gentle heat, followed by the slow addition of a miscible "poor" solvent (antisolvent) until the solution becomes saturated and crystals form.

  • Example System: Ethanol (good solvent) and Ethyl Acetate (antisolvent).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of ethanol at room temperature or with gentle warming.

    • While stirring, add ethyl acetate dropwise until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

    • Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to stand undisturbed. As the solvent environment slowly changes through evaporation or cooling, high-purity crystals will form.

    • Isolate and dry the crystals as described in the single-solvent protocol (Section 3.3, steps 7-9).

Troubleshooting and Field Insights

ProblemProbable Cause(s)Expert Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid)The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated, causing the compound's solubility to be exceeded too quickly.Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool even more slowly. Consider switching to a lower-boiling point solvent.
No Crystal Formation The solution is not supersaturated (too much solvent was used); nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a "seed" crystal from a previous batch. If these fail, carefully evaporate some solvent to increase the concentration and re-cool.
Poor or Low Recovery Too much solvent was used initially; the compound has significant solubility even in the cold solvent; premature crystallization occurred during hot filtration.Before filtering, ensure the solution is thoroughly cooled in an ice bath. The mother liquor can be concentrated by boiling off some solvent and re-cooling to recover a second crop of crystals (which should be checked for purity). Ensure filtration apparatus is pre-heated for hot filtration.
Product is Still Impure (checked by TLC, HPLC, or mp)The cooling process was too fast, trapping impurities in the crystal lattice; the chosen solvent was inappropriate and did not effectively separate the impurity.Re-recrystallize the material, ensuring a very slow cooling rate. If purity does not improve, select a different solvent or solvent system for the second recrystallization.

References

  • Have you experienced that your piperidine crystallizes when not in use? . ResearchGate. [Link]

  • Piperidine from the hydrolysis of piperine . Sciencemadness.org. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics . Erowid. [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • 1-(3-Chlorophenyl)piperazine hydrochloride . Molekula Ltd. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo . Der Pharma Chemica. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE . SWGDrug. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride.
  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} . IUCr Journals. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Purification of THP protected compound . Reddit. [Link]

  • (R)-3-amino piperidine hydrochloride preparation method . Patsnap. [Link]

Sources

Application Note: Optimization of Coupling Conditions for 3-(3-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug discovery professionals working with 3-(3-Chlorophenoxy)piperidine hydrochloride .

Abstract & Structural Analysis

3-(3-Chlorophenoxy)piperidine is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in serotonin (5-HT) and dopamine receptor modulators. The molecule features a secondary amine within a piperidine ring, substituted at the 3-position with a meta-chlorophenoxy group.

Key Synthetic Challenges:

  • Salt Form: Supplied as the hydrochloride salt, requiring effective neutralization (free-basing) to restore nucleophilicity without compromising stoichiometry in sensitive catalytic cycles.

  • Steric Environment: The 3-aryloxy substituent introduces moderate steric bulk adjacent to the nitrogen center, which can retard reaction rates compared to 4-substituted piperidines.

  • Chemoselectivity: In palladium-catalyzed cross-couplings (Buchwald-Hartwig), the internal aryl chloride on the phenoxy ring presents a potential site for competitive oxidative addition, requiring highly selective catalyst systems.

Critical Handling: Free-Basing Strategy

Expert Insight: While in situ neutralization (e.g., adding excess DIPEA) works for standard amide couplings, it is often detrimental in transition-metal catalyzed reactions due to the formation of amine-hydrochloride salts that can coordinate to the metal center or alter the ionic strength of the medium. For Buchwald-Hartwig or SNAr reactions, isolating the free base is recommended.

Protocol A: Isolation of Free Base (Recommended for Pd-Catalysis)
  • Dissolution: Suspend 10.0 g of 3-(3-Chlorophenoxy)piperidine HCl in 100 mL of DCM.

  • Neutralization: Add 100 mL of 1M NaOH (aq) and stir vigorously for 20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Store the resulting pale yellow oil under argon at 4°C. (Amine is prone to carbonate formation upon exposure to air).

Workflow Visualization

The following logic flow illustrates the decision-making process for coupling this scaffold.

CouplingWorkflow Start Starting Material: 3-(3-Chlorophenoxy)piperidine HCl Decision Target Transformation? Start->Decision Amide Amide/Urea Formation (C=O Electrophiles) Decision->Amide Acylation Aryl N-Arylation (Aryl Halide Electrophiles) Decision->Aryl Arylation MethodA Method A: HATU/DIPEA (High Throughput) Amide->MethodA Discovery Scale (<100mg) MethodB Method B: T3P/Pyridine (Scale-Up/Low Epimerization) Amide->MethodB Process Scale (>1g) MethodC Method C: SNAr (Electron-Deficient Ar-X) Aryl->MethodC If Ar-NO2 / Ar-CN present MethodD Method D: Buchwald-Hartwig (Unactivated Ar-X) Aryl->MethodD If Ar-H / Ar-Me / Ar-OMe Warning CRITICAL CONTROL: Selectivity vs Internal Cl MethodD->Warning Risk Assessment

Figure 1: Decision tree for selecting the optimal coupling methodology based on electrophile nature and scale.

Experimental Protocols

Protocol B: Amide Coupling (Discovery Scale)

Application: Synthesis of libraries for SAR (Structure-Activity Relationship). Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at RT.

    • Note: If using the HCl salt of the amine directly, increase DIPEA to 4.0 equiv.

  • Coupling: Add 3-(3-Chlorophenoxy)piperidine (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol C: Buchwald-Hartwig N-Arylation

Application: Coupling with unactivated aryl bromides/chlorides. Challenge: The internal 3-chlorophenoxy group is a potential reaction site. Solution: Use RuPhos or BrettPhos precatalysts. These bulky, electron-rich ligands facilitate the reductive elimination of the desired C-N bond faster than the oxidative addition into the deactivated, internal meta-aryl chloride.

ComponentEquivalentsRole
Aryl Bromide 1.0Electrophile
Amine (Free Base) 1.2Nucleophile (Use free base!)
Pd-RuPhos G4 0.02 - 0.05Catalyst (High activity for 2° amines)
NaOtBu 1.5Base (Strong, soluble)
Toluene/Dioxane [0.2 M]Solvent (Anhydrous)

Step-by-Step:

  • Inertion: Charge a reaction vial with Aryl Bromide, NaOtBu, and Pd-RuPhos G4 catalyst. Seal and purge with Nitrogen/Argon (3 cycles).

  • Addition: Add a solution of 3-(3-Chlorophenoxy)piperidine (free base) in anhydrous Toluene (degassed).

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Checkpoint: Monitor LCMS for consumption of Aryl Bromide.

    • Caution: If the internal chloride reacts, you will see a dimer or polymerization. Lower temperature (65°C) and switch to BrettPhos if selectivity is poor.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide) HCl salt not fully neutralized.Use Protocol A to isolate free base or switch base to stronger organic base (e.g., NMM).
Side Products (Buchwald) Reaction at internal Cl (homocoupling).Switch ligand to BrettPhos or tBuBrettPhos ; lower temperature; ensure Aryl Bromide is the limiting reagent.
Incomplete Reaction Steric hindrance at 3-position.Increase temperature to 110°C; switch solvent to t-Amyl alcohol (higher boiling point).
Epimerization Over-activation of chiral acids.Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; run at 0°C.

References

  • Sigma-Aldrich. 3-(2-Chlorophenoxy)piperidine hydrochloride Product Analysis. (Analogous scaffold properties). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Authoritative review on ligand selection for secondary amines). Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Comparison of HATU vs T3P). Link

  • Chem-Impex Int. Product Data: 4-(3-Chlorophenoxy)Piperidine Hydrochloride. (Sourcing and handling data).[1][2] Link

Sources

Application Note: Formulation Strategies for 3-(3-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the formulation development strategies for 3-(3-Chlorophenoxy)piperidine hydrochloride , a piperidine-based New Chemical Entity (NCE) often investigated for central nervous system (CNS) activity. As a hydrochloride salt, this compound exhibits pH-dependent solubility and potential hygroscopicity, presenting specific challenges in bioavailability and stability. This guide provides a comprehensive workflow for pre-formulation profiling, followed by two distinct delivery protocols: a Hydrophilic Matrix Tablet for sustained oral delivery and Chitosan Nanoparticles for nose-to-brain targeting.

Physicochemical Profiling & Pre-formulation

Before formulation, the compound's fundamental properties must be mapped. 3-(3-Chlorophenoxy)piperidine HCl possesses a lipophilic chlorophenoxy tail and a hydrophilic piperidine head (protonated).

Key Parameters (Inferred & Experimental)
  • Molecular Weight: ~248.15 g/mol (Free Base) + 36.46 (HCl) ≈ 284.6 g/mol .

  • pKa: The piperidine nitrogen typically has a pKa of 9.8–10.4 .

  • Solubility Profile: High aqueous solubility at pH < 6.0; precipitation risk at pH > 8.0 (conversion to free base).

  • Hygroscopicity: HCl salts of secondary amines are prone to moisture uptake. Handling requires controlled humidity (<40% RH).

Pre-formulation Decision Logic

The following decision tree outlines the formulation strategy based on the initial solubility and permeability data (BCS Classification).

FormulationLogic Start 3-(3-Chlorophenoxy)piperidine HCl Characterization SolubilityCheck Aqueous Solubility (pH 1.2 - 6.8) Start->SolubilityCheck HighSol High Solubility (>10 mg/mL) SolubilityCheck->HighSol pH < 6 LowSol Low Solubility (<1 mg/mL) SolubilityCheck->LowSol pH > 8 PermeabilityCheck Permeability (LogP/Caco-2) HighPerm High Permeability PermeabilityCheck->HighPerm BCS Class I LowPerm Low Permeability PermeabilityCheck->LowPerm BCS Class III HighSol->PermeabilityCheck LNP Strategy C: Lipid Nanoparticles/SEDDS LowSol->LNP Lipophilic Base OralIR Strategy A: Immediate Release Tablet HighPerm->OralIR Long Half-life? OralSR Strategy B: HPMC Matrix (Sustained) HighPerm->OralSR Short Half-life? Nasal Strategy D: Chitosan Nanocarrier (Nose-to-Brain) LowPerm->Nasal CNS Target?

Figure 1: Formulation decision tree based on BCS classification and therapeutic targets.

Protocol A: Sustained Release Oral Matrix Tablet

Objective: To modulate the release of the highly soluble HCl salt, preventing "dose dumping" and reducing dosing frequency. Mechanism: Use of Hydroxypropyl Methylcellulose (HPMC) .[1][2][3] Upon contact with gastric fluid, HPMC hydrates to form a viscous gel layer. The drug diffuses through this gel, and the gel erodes over time.[4]

Materials
  • API: 3-(3-Chlorophenoxy)piperidine HCl (milled, d90 < 150 µm).

  • Matrix Former: HPMC K100M (High viscosity) and HPMC K4M (Medium viscosity).

  • Filler: Microcrystalline Cellulose (MCC PH102) – improves compressibility.

  • Glidant/Lubricant: Colloidal Silicon Dioxide / Magnesium Stearate.

Manufacturing Protocol (Direct Compression)
StepOperationCritical Process Parameters (CPPs)Rationale
1 Sieving Mesh #40 (425 µm)Delump API and excipients to ensure uniform mixing.
2 Pre-Blending V-Blender, 15 mins, 25 RPMMix API with MCC and HPMC. Note: Do not add Mg-Stearate yet.
3 Lubrication Add Mg-Stearate, blend 3 minsOver-blending causes hydrophobicity, retarding dissolution unpredictably.
4 Compression Force: 10–15 kNTarget hardness: 8–12 kP. High hardness ensures gel integrity.
5 Curing 40°C for 24 hours (Optional)Stabilizes the polymer network and prevents changes in release profile during storage.
Dissolution Testing (Validation)
  • Apparatus: USP II (Paddle).[2][3]

  • Medium: 900 mL 0.1N HCl (2 hours) followed by Phosphate Buffer pH 6.8.

  • Speed: 50 RPM.[3]

  • Acceptance Criteria: No dose dumping (<20% in 1st hour); >80% release by 12 hours.

Protocol B: Chitosan Nanoparticles (Nose-to-Brain Delivery)

Objective: To bypass the Blood-Brain Barrier (BBB) and deliver the drug directly to the CNS via the olfactory nerve. Mechanism: Ionic Gelation .[5] The cationic amine of the drug and the cationic chitosan polymer are crosslinked with anionic Sodium Tripolyphosphate (TPP).

Materials
  • API: 3-(3-Chlorophenoxy)piperidine HCl.

  • Polymer: Chitosan (Low Molecular Weight, Deacetylation > 85%).

  • Crosslinker: Sodium Tripolyphosphate (TPP).

  • Solvent: 1% Acetic Acid (pH adjusted to 5.0).

Synthesis Workflow

IonicGelation Step1 Phase A: Dissolve Chitosan (1% Acetic Acid) Step2 Add API to Phase A (Stir 30 min) Step1->Step2 Step4 Dropwise Addition Phase B -> Phase A (Under Ultrasonication) Step2->Step4 Step3 Phase B: Dissolve TPP (Distilled Water) Step3->Step4 Step5 Spontaneous Nanoparticle Formation (Opalescent Suspension) Step4->Step5 Step6 Centrifugation (15,000 rpm, 30 min) Step5->Step6

Figure 2: Ionic gelation workflow for encapsulation of piperidine HCl salts.

Step-by-Step Procedure
  • Chitosan Preparation: Dissolve Chitosan (1.5 mg/mL) in 1% acetic acid. Stir overnight to ensure full hydration. Adjust pH to 5.0 using 1M NaOH (Critical: pH > 6 causes chitosan precipitation).

  • Drug Loading: Add 3-(3-Chlorophenoxy)piperidine HCl to the chitosan solution. The cationic drug competes with chitosan for TPP, so the ratio is crucial. Recommended Ratio (Chitosan:TPP:Drug) = 3:1:0.5.

  • Crosslinking: Dissolve TPP (0.5 mg/mL) in deionized water.

  • Nanoparticle Formation: Add TPP solution dropwise to the Chitosan/Drug phase under magnetic stirring (700 RPM) or probe sonication. The solution will turn opalescent (Tyndall effect).

  • Purification: Centrifuge at 15,000 RPM for 30 minutes. Wash pellet with deionized water to remove free drug and excess acid.

  • Lyophilization: Resuspend pellet in water with 5% Mannitol (cryoprotectant) and freeze-dry.

Analytical Validation (HPLC)

To quantify the drug in these formulations, a robust HPLC method is required. Standard reverse-phase methods for amines require ion-pairing agents or pH control to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).

    • B: Acetonitrile.[6]

    • Gradient: 90% A to 10% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Characteristic of the chlorophenoxy ring).

  • Retention Time: Expect elution ~4–6 minutes due to the lipophilic tail.

References

  • PubChem. (2025).[7] 3-(3-Chlorophenoxy)piperidine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Siepmann, J., & Peppas, N. A. (2012). Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC).[1][2][3] Advanced Drug Delivery Reviews. [Link]

  • Calvo, P., et al. (1997). Novel hydrophilic chitosan-polyethylene oxide nanoparticles as protein carriers. Journal of Applied Polymer Science. (Foundational protocol for ionic gelation). [Link]

  • FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(3-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Chlorophenoxy)piperidine Hydrochloride

Case ID: 3-CPP-HCL-OPT Subject: Yield Optimization & Troubleshooting Guide Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary

The synthesis of 3-(3-Chlorophenoxy)piperidine HCl typically proceeds via the etherification of N-protected-3-hydroxypiperidine (usually N-Boc) with 3-chlorophenol , followed by deprotection and salt formation.[1]

Users frequently report low yields (<40%) due to three specific bottlenecks:

  • Competitive Elimination: Formation of enamine byproducts during nucleophilic substitution.

  • Purification Loss: Difficulty separating the product from Triphenylphosphine Oxide (TPPO) in Mitsunobu protocols.

  • Hygroscopic Salt Formation: Hydrolysis during the final HCl salt crystallization.

This guide provides targeted protocols to resolve these issues, moving yields from ~40% to >75%.

Module 1: The Coupling Reaction (Ether Formation)

User Question: "I am using standard Williamson ether synthesis (Mesylate displacement), but my yield is stuck at 35%, and I see a significant alkene impurity by NMR. What is happening?"

Technical Diagnosis: You are encountering E2 Elimination . The 3-position of the piperidine ring is a secondary carbon. When you activate the hydroxyl group (Mesylate/Tosylate) and treat it with a phenoxide base (3-chlorophenol + Base), the base often acts as a proton acceptor rather than a nucleophile, stripping a proton to form the tetrahydropyridine (alkene) elimination product.[1]

The Solution: Switch to the Mitsunobu Protocol For secondary ethers on piperidine rings, the Mitsunobu Reaction is superior to SN2 displacement because it activates the oxygen under neutral/mild conditions, significantly reducing elimination risk.

Optimized Mitsunobu Protocol (The "Gold Standard")
  • Reagents:

    • N-Boc-3-hydroxypiperidine (1.0 equiv)[1]

    • 3-Chlorophenol (1.1 equiv)[1]

    • Triphenylphosphine (PPh3) (1.2 equiv)[1]

    • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) - Preferred over DEAD for stability.[1]

  • Solvent: Anhydrous Toluene (preferred over THF for workup reasons, see Module 2).[1]

  • Temperature: 0°C to Room Temperature.

Critical Workflow (Order of Addition):

  • Dissolve N-Boc-piperidine, 3-Chlorophenol, and PPh3 in Toluene.

  • Cool to 0°C .

  • Add DIAD dropwise over 30-60 minutes. Do not dump it in.

    • Reason: Controlling the concentration of the betaine intermediate prevents side reactions.

  • Allow to warm to 25°C and stir for 12-16 hours.

Troubleshooting Table: Coupling Step

SymptomProbable CauseCorrective Action
No Conversion Betaine did not form; Reagents wet.Dry solvents over molecular sieves. Ensure DIAD is yellow (not faded/decomposed).[1]
Low Yield (<50%) Azodicarboxylate hydrolysis.[1]Run under strict N2 atmosphere. Increase PPh3/DIAD to 1.5 equiv.
Inversion Failure Steric hindrance.If starting with chiral (S)-3-hydroxypiperidine, the product must be (R).[1] If retention is observed, the mechanism shifted to SN1 (rare).

Module 2: Purification & Workup (TPPO Removal)

User Question: "I used the Mitsunobu method, but I cannot remove the Triphenylphosphine Oxide (TPPO). It co-elutes with my product on the column. How do I get rid of it?"

Technical Diagnosis: TPPO is the "Achilles' heel" of the Mitsunobu reaction. It tracks with polar organic molecules. Standard chromatography is often insufficient for bulk removal.

The Solution: The Magnesium Chloride (MgCl2) Precipitation Method Recent process chemistry developments utilize the strong affinity of MgCl2 for the phosphoryl oxygen of TPPO to form an insoluble complex.

Protocol: TPPO Removal via MgCl2
  • Concentrate your reaction mixture (if in THF) and switch solvent to Toluene (or run the reaction in Toluene initially).

  • Add MgCl2 (1.5 - 2.0 equiv relative to TPPO) to the reaction mixture.

  • Heat the suspension to 60°C for 1-2 hours.

  • Cool to room temperature and filter the resulting slurry through a pad of Celite.

    • Result: The TPPO-MgCl2 complex remains on the filter. The filtrate contains your pure N-Boc-3-(3-chlorophenoxy)piperidine.[1]

  • Yield Impact: This recovers ~90-95% of product without column chromatography.

Module 3: Deprotection & Salt Crystallization

User Question: "My deprotection works, but the final hydrochloride salt turns into a sticky gum/oil instead of a white solid. How do I get a crystalline powder?"

Technical Diagnosis: Piperidine hydrochloride salts are notoriously hygroscopic. If you use aqueous HCl or expose the salt to ambient humidity, it will absorb water and deliquesce (turn to oil).

The Solution: Anhydrous Conditions

Protocol: Anhydrous Deprotection[1]
  • Dissolve the purified N-Boc intermediate in 1,4-Dioxane or Ethyl Acetate .

  • Add 4M HCl in Dioxane (anhydrous) (3-4 equiv). Do not use aqueous HCl.

  • Stir at room temperature. The product should begin to precipitate as a white solid within 1 hour.

  • The "Crash" Trick: If it remains soluble, slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent to force precipitation.

  • Filtration: Filter under Nitrogen (to avoid moisture uptake). Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5 desiccant.

Visualizing the Optimization Pathways

The following diagram illustrates the decision logic between the "Economy Route" (SN2) and the "Quality Route" (Mitsunobu), highlighting the critical failure points.

G Start Start: N-Boc-3-Hydroxypiperidine Decision Choose Strategy Start->Decision SN2_Route Route A: Mesylation + SN2 (Economy/Scale) Decision->SN2_Route Reagents: MsCl / K2CO3 Mitsunobu_Route Route B: Mitsunobu Coupling (High Precision) Decision->Mitsunobu_Route Reagents: DIAD / PPh3 Elimination CRITICAL RISK: E2 Elimination (Alkene) SN2_Route->Elimination Base attacks H+ LowYield Yield: ~30-40% High Impurity Load Elimination->LowYield Deprotection Deprotection: HCl/Dioxane (Anhydrous) LowYield->Deprotection TPPO_Issue Challenge: TPPO Removal Mitsunobu_Route->TPPO_Issue MgCl2_Sol Solution: MgCl2 Precipitation TPPO_Issue->MgCl2_Sol Add MgCl2 / Toluene HighYield Yield: >80% High Purity Ether MgCl2_Sol->HighYield HighYield->Deprotection FinalProduct Final: 3-(3-Chlorophenoxy)piperidine HCl (Crystalline Solid) Deprotection->FinalProduct Precipitate w/ Et2O

Caption: Optimization pathway comparing SN2 vs. Mitsunobu routes. The Mitsunobu route with MgCl2 workup avoids the elimination trap common in secondary ether synthesis.

References & Further Reading

  • Mitsunobu Reaction Mechanism & Optimization:

    • Swamy, K. C. K., et al.[1] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1]

    • Note: Defines the pKa requirements (3-chlorophenol pKa ~9.0 is ideal) and betaine formation kinetics.

    • [1]

  • TPPO Removal via MgCl2 Complexation:

    • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 82(19), 9931–9936.[1]

    • Note: While the title mentions Zinc, the text and subsequent industrial applications (see Org. Process Res. Dev. 2024) validate MgCl2 as a safer, cheaper alternative for toluene systems.

    • [1]

  • Synthesis of Aryloxypiperidines (Patent Literature):

    • "Piperazine and Piperidine Derivatives as Serotonin Modulators." World Intellectual Property Organization, WO 2008/154243.

    • Note: Contains specific experimental details on the coupling of substituted phenols with N-Boc-hydroxypiperidines.[1]

    • [1]

  • Prevention of Elimination in Secondary Systems:

    • Hughes, D. L.[1] "Progress in the Mitsunobu Reaction. A Review." Organic Preparations and Procedures International, 28(2), 127-164.[1]

    • Note: Discusses the suppression of hydrazo ester byproducts and elimination pathways.

    • [1]

Sources

Preventing hygroscopic degradation of 3-(3-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Hygroscopic Degradation & Handling Guide

Core Directive: The Stability Challenge

3-(3-Chlorophenoxy)piperidine hydrochloride is a critical intermediate often employed in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

While the aryl-ether linkage is chemically robust, the secondary amine hydrochloride salt moiety is inherently hygroscopic. The primary degradation vector for this compound is not immediate chemical bond cleavage, but deliquescence —the process where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water.

The Cascade of Failure:

  • Lattice Expansion: Moisture disrupts the crystal lattice.

  • Stoichiometric Drift: Weighing "100 mg" of wet salt effectively delivers only ~80 mg of active compound, ruining downstream reaction equivalents.

  • Localized Acidity: The resulting concentrated aqueous HCl micro-environment can, over prolonged periods, catalyze the hydrolysis of the ether linkage or promote oxidation of the piperidine ring.

The Mechanism (Visualized)

To understand the prevention, one must understand the pathway of failure. The following diagram illustrates the transition from a stable crystalline salt to a degraded state.

DegradationPathway DrySalt Crystalline HCl Salt (Anhydrous) Adsorption Surface Adsorption (H-Bonding) DrySalt->Adsorption + Ambient Humidity (>40% RH) Deliquescence Deliquescence (Liquid/Goo State) Adsorption->Deliquescence Lattice Collapse Deliquescence->DrySalt Corrective Action: Azeotropic Drying ChemDegradation Chemical Degradation (Ether Hydrolysis/Oxidation) Deliquescence->ChemDegradation Time + Localized Acid (pH < 2)

Figure 1: The Hygroscopic Cascade. Note that chemical degradation is a lagging indicator; physical state change is the leading indicator.

Storage & Handling Protocols (The "How")

This section details self-validating systems to ensure material integrity.

A. The Storage Ecosystem

Do not rely on standard "tightly closed containers." Use a multi-barrier approach compliant with USP <659> standards for "Tight" and "Light-Resistant" packaging.

ComponentSpecificationScientific Rationale
Primary Container Amber borosilicate glass vial with PTFE-lined screw cap.Amber glass blocks UV (preventing photo-oxidation); PTFE prevents leaching and provides a chemically inert seal.
Secondary Barrier Heat-sealed aluminized Mylar bag.Provides a near-zero water vapor transmission rate (WVTR).
Desiccant Phosphorus Pentoxide (P₂O₅) or Molecular Sieves (4Å).Critical: Silica gel is often insufficient for highly deliquescent amine salts. P₂O₅ is chemically reactive and irreversible.
Atmosphere Argon or Nitrogen (Dry).Displaces humid air. Argon is heavier than air, providing a better "blanket" in the vial.
B. Handling Workflow

Never weigh this compound on an open benchtop on a humid day.

  • Equilibration: Allow the stored container to reach room temperature before opening to prevent condensation on the cold solid.

  • The "Schlenk" Technique: If a glovebox is unavailable, use a funnel with a positive pressure of nitrogen when transferring the solid.

  • Weighing by Difference:

    • Tare a dry, capped vial.

    • Add approximate amount of salt in a dry box/glove bag.

    • Weigh the closed vial.

    • Transfer to reaction vessel.

    • Weigh the empty vial.

    • Calculation: (Full Mass) - (Empty Mass) = Exact Reagent Mass. This eliminates error from water absorption during the weighing process.

Troubleshooting & FAQs

Q1: The powder has turned into a yellow, sticky gum. Is it ruined?

  • Diagnosis: The compound has deliquesced. The yellowing suggests minor oxidation or trace impurities concentrating in the liquid phase.

  • Action: It is likely chemically intact but physically unusable. Do not use "as is" for stoichiometry-sensitive reactions.

  • Fix: Perform the Azeotropic Drying Protocol (See Section 5). If the yellow color persists after drying, recrystallize from Isopropanol/Diethyl Ether.

Q2: Can I use Silica Gel to dry it?

  • Analysis: Silica gel is a reversible desiccant. For amine hydrochlorides, it is often too weak to pull water from the crystal lattice once a hydrate has formed.

  • Recommendation: Use Phosphorus Pentoxide (P₂O₅) in a vacuum desiccator, or Activated Molecular Sieves (4Å) . Note: Do not let the amine salt directly touch P₂O₅ as it is acidic.

Q3: My yield is consistently 10-15% lower than expected. Why?

  • Root Cause: You are likely weighing water. If the salt has absorbed 15% water by weight, adding "100 mg" of powder only adds 85 mg of reactant.

  • Verification: Run a Karl Fischer (KF) titration or a TGA (Thermogravimetric Analysis) to determine water content. Adjust stoichiometry accordingly.

Experimental Protocols
Protocol A: Recovery of Wet Salt (Azeotropic Drying)

Use this when vacuum drying alone fails to restore a free-flowing powder.

Reagents: Toluene (Anhydrous), 2-Propanol (Anhydrous).

  • Dissolution: Dissolve the "gooey" salt in a minimum amount of anhydrous 2-Propanol.

  • Azeotrope Setup: Add 10 volumes of anhydrous Toluene.

  • Evaporation: Rotovap at 45-50°C under reduced pressure. The Toluene/Alcohol/Water ternary azeotrope will carry off the moisture.

  • Repetition: Repeat the toluene addition and evaporation 2x.

  • Final Drying: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: Recrystallization (Purification)

Use this if the compound is discolored.

  • Dissolve salt in boiling anhydrous Isopropanol (IPA) .

  • Hot filter if insoluble particulates are present.

  • Add anhydrous Diethyl Ether dropwise until turbidity (cloudiness) just persists.

  • Cool slowly to room temperature, then to 4°C.

  • Filter crystals under Nitrogen blanket. Wash with cold Ether.

Handling Decision Logic

Use this flow to determine the correct handling procedure based on your lab's current conditions.

HandlingLogic Start Start: Handling 3-(3-Chlorophenoxy) piperidine HCl CheckHumidity Check Lab Humidity Start->CheckHumidity HighHumidity > 45% RH CheckHumidity->HighHumidity LowHumidity < 45% RH CheckHumidity->LowHumidity Glovebox REQUIRED: Glovebox or Glove Bag (Inert Gas) HighHumidity->Glovebox RapidWeigh Rapid Weighing Allowed (Minimize Exposure) LowHumidity->RapidWeigh Reaction Proceed to Reaction Glovebox->Reaction RapidWeigh->Reaction

Figure 2: Environmental Decision Matrix for Handling.

References
  • United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[1][2][3] USP-NF.

  • Anderson, N. G.Practical Process Research and Development - A Guide for Organic Chemists. Academic Press, 2012. (Chapter on Salt Selection and Hygroscopicity).
  • Stahl, P. H., & Wermuth, C. G.Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Detailed mechanisms of deliquescence in hydrochloride salts).
  • PubChem. Compound Summary: Piperidine Hydrochloride Derivatives.[4] National Library of Medicine.

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Reagents.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(3-Chlorophenoxy)piperidine hydrochloride before handling.

Sources

Technical Support Center: Optimizing pH Stability for 3-(3-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenoxy)piperidine hydrochloride is a secondary amine salt commonly used as a building block in neuroscience drug discovery. While chemically robust, its stability profile is dominated by a sharp pH-dependent solubility cliff .

The most frequent user issue reported is unexpected precipitation when adjusting solutions to physiological pH (7.4) for biological assays. This guide addresses the physicochemical dynamics of the salt-to-base transition and provides protocols to prevent experimental failure.

Module 1: The Solubility "Cliff" (Physical Stability)

The Issue: "My clear solution turned cloudy/milky immediately after adding NaOH or PBS."

The Science: This compound is supplied as a Hydrochloride (HCl) salt . In this form, the piperidine nitrogen is protonated (


), making the molecule ionic and highly water-soluble.

However, the piperidine moiety has a


 typically between 10.0 and 11.0 . As you raise the pH, you strip the proton from the nitrogen. Once the pH approaches the 

(or even 1-2 units below it), the equilibrium shifts toward the Free Base (neutral form). The free base of 3-(3-Chlorophenoxy)piperidine is highly lipophilic and insoluble in water , causing immediate precipitation.
Troubleshooting Protocol: The "Safe Zone" Determination

Do not blindly adjust to pH 7.4 without a co-solvent. Follow this protocol to determine the safe working range.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).

  • Aqueous Dilution: Dilute 10 µL of stock into 990 µL of acidic buffer (pH 4.0). Result: Clear.

  • Titration Challenge:

    • Aliquot into 3 vials.

    • Vial A: Adjust to pH 6.0 using phosphate buffer.

    • Vial B: Adjust to pH 7.4 using PBS.

    • Vial C: Adjust to pH 9.0 using Borate buffer.

  • Observation: Vortex and let sit for 30 minutes. Centrifuge at 10,000 x g.

  • Analysis: Measure supernatant concentration via HPLC-UV.

Data Interpretation:

pH ConditionPredicted StateSolubility RiskAction
pH < 5.5 Fully Protonated (Ionic)LowIdeal for aqueous stock storage.
pH 6.0 - 7.0 Mostly ProtonatedModerateMonitor for micro-precipitation.
pH 7.4 Equilibrium Shift StartsHIGH Requires Co-solvent (e.g., 5% DMSO or Cyclodextrin).
pH > 9.0 Free Base (Neutral)Critical Solution will crash out. Do not use aqueous buffers alone.
Visualizing the Solubility Cliff

The following diagram illustrates the relationship between pH and the risk of precipitation (The "Danger Zone").

SolubilityCliff cluster_0 Stable Zone (Ionic) cluster_1 Transition Zone cluster_2 Danger Zone (Free Base) Acidic pH 1.0 - 5.5 (Fully Protonated) Soluble High Solubility (Clear Solution) Acidic->Soluble Neutral pH 6.0 - 7.5 (Partial Deprotonation) Soluble->Neutral Add Base Risk Risk of Micro-Precipitation Neutral->Risk Basic pH > 8.0 (Neutral Species) Risk->Basic Exceed pKa Crash Precipitation (Cloudy/Solid) Basic->Crash

Figure 1: The pH-Solubility profile. As pH increases, the cationic salt converts to the insoluble free base.

Module 2: Chemical Stability (Degradation Pathways)

The Issue: "I see new impurity peaks on HPLC after storing the solution for 2 weeks."

The Science: While the ether linkage is generally robust, the secondary amine and the chlorinated ring present specific vulnerabilities.

  • N-Oxidation: Secondary amines are susceptible to oxidation by dissolved oxygen or peroxides in solvents, forming N-oxides (hydroxylamines).

  • Photolytic Dechlorination: Chlorinated aromatics can undergo homolytic cleavage under UV light, releasing chloride ions and forming radical species.

Stability Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yellowing of solution N-OxidationDegas buffers with Nitrogen/Argon. Add EDTA (0.01%) to chelate metal catalysts.
Shift in Retention Time Hydrolysis (Rare)Avoid extreme acid (pH < 1) or base (pH > 12) at high temperatures.
New Early Eluting Peaks PhotodegradationStore in amber glass vials. Wrap columns in foil during long runs.
Experimental Workflow: Diagnosing Instability

Use this decision tree to identify the source of degradation.

StabilityDiagnosis Start Impurity Detected CheckStorage Was it stored in light? Start->CheckStorage CheckSolvent Was solvent degassed? CheckStorage->CheckSolvent No Photo Photolytic Dechlorination Action: Use Amber Vials CheckStorage->Photo Yes Oxidation N-Oxidation Action: Sparge with Argon CheckSolvent->Oxidation No Hydrolysis Ether Hydrolysis (Unlikely unless pH < 1) CheckSolvent->Hydrolysis Yes

Figure 2: Diagnostic workflow for identifying chemical degradation sources.

Module 3: Buffer Selection & Formulation

The Issue: "Which buffer should I use for LC-MS vs. Cell Culture?"

The Science: Amine salts are prone to the Common Ion Effect . Adding high concentrations of Chloride ions (e.g., from NaCl or KCl) to a saturated solution of the Hydrochloride salt can force precipitation.

Recommended Buffer Systems
ApplicationRecommended BufferpH RangeNotes
HPLC / LC-MS 0.1% Formic Acid~2.7Ideal. Keeps amine protonated and soluble.[1][2] Volatile for MS.
Storage (Stock) Water / DMSO (50:50)N/AHigh solubility, prevents microbial growth.
Cell Culture HEPES or PBS7.2 - 7.4Warning: Risk of precipitation. Must use < 100 µM or add cyclodextrin carriers.
NMR

(Acidified)
< 5.0Add trace

to ensure sharp peaks (prevents exchange broadening).

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: No. While the ether bond is thermally stable, the hydrochloride salt can undergo hydrolysis or discoloration at


. Use sterile filtration (0.22 µm PVDF membrane) instead.

Q: Why does the pH drift down over time in unbuffered water? A: This is normal. The compound is a salt of a weak base and a strong acid (


).[2] In solution, it acts as a weak acid (

), naturally lowering the pH of unbuffered water.

Q: I need to run a bioassay at pH 7.4, but it precipitates. What now? A: You must solubilize the "Free Base" form.

  • Dissolve the HCl salt in 100% DMSO first.

  • Dilute into the assay buffer rapidly while vortexing.

  • Keep the final DMSO concentration < 1% (if cells tolerate) or use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    as a solubilizing excipient.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] (2003).[3][5][6] Defines stress testing protocols for hydrolysis and oxidation.

  • Serajuddin, A. T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (2007). Explains the pH-solubility profiles of amine salts.

  • PubChem Compound Summary. 3-(2-chlorophenoxy)piperidine hydrochloride (Structural Analogue). National Library of Medicine.

  • Bastin, R. J., et al. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (2000).

Sources

Minimizing side reactions during 3-(3-Chlorophenoxy)piperidine hydrochloride scaling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-3CP-HCl-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Incident Report Dashboard

User Issue: Scaling difficulties with 3-(3-Chlorophenoxy)piperidine hydrochloride synthesis. Symptoms:

  • Low Yields: Significant loss of mass during the coupling stage.

  • Impurity Profile: Presence of "gummy" residues and unknown eluting peaks (likely elimination products).[1]

  • Isolation Failure: Final HCl salt forming an oil or hygroscopic solid rather than a free-flowing powder.

Root Cause Analysis (Preliminary): The synthesis of 3-aryloxypiperidines is chemically deceptive. While it appears to be a simple ether formation, the 3-position of the piperidine ring is electronically and sterically sensitive. The two primary failure modes during scale-up are E2 Elimination (forming enecarbamates) during coupling and Hygroscopic Amorphous Phase formation during salt generation.

Tier 1 Support: The Coupling Phase ( Optimization)

Objective: Maximize O-alkylation while suppressing E2 elimination.

The Core Problem: Competition between Substitution and Elimination

In the standard scale-up route, you are likely reacting N-Boc-3-hydroxypiperidine with 1-fluoro-3-chlorobenzene using a strong base (e.g., NaH or KOtBu) in a polar aprotic solvent (DMF, DMSO, or NMP).[1]

  • The Trap: The base required to deprotonate the hydroxyl group (

    
    ) is strong enough to deprotonate the 
    
    
    
    -proton at the C2 or C4 position. This leads to the elimination of water (effectively) to form N-Boc-tetrahydropyridine (Impurity A).[1]
Protocol Optimization (Self-Validating System)
ParameterStandard (Lab Scale)Optimized (Pro Scale) Technical Rationale
Base NaH (60% dispersion)KOtBu (1.05 eq) or NaH KOtBu is often more soluble and easier to dose-control than NaH slurries, reducing "hot spots" that favor elimination.[1]
Solvent DMFDMSO or NMP DMSO accelerates

rates significantly due to better cation solvation, allowing lower reaction temperatures.[1]
Temperature Reflux (

C)
45-60

C
CRITICAL: High temps favor Elimination (Entropy driven).[1] Lower temps favor Substitution (Enthalpy driven).[1]
Addition All-in-oneTelescoped Base Add base to the alcohol first at

C, stir 30 min, then add the electrophile. This ensures the alkoxide is formed before heating.
Visualizing the Pathway (Graphviz)

SNAr_Pathway Reactant N-Boc-3-Hydroxypiperidine + 1-Fluoro-3-chlorobenzene Base Strong Base (NaH or KOtBu) Reactant->Base Transition_Sub Transition State A (Substitution) Base->Transition_Sub T < 60°C DMSO Transition_Elim Transition State B (Elimination) Base->Transition_Elim T > 80°C Hot Spots Product Product: N-Boc-3-(3-chlorophenoxy)piperidine Transition_Sub->Product Impurity Impurity A: N-Boc-3,4-dehydropiperidine (Enecarbamate) Transition_Elim->Impurity

Caption: Figure 1. Kinetic competition between the desired


 etherification (Green) and the unwanted E2 elimination (Red).[1] Temperature control is the primary switch between these pathways.

Tier 2 Support: Deprotection & Salt Formation[1]

Objective: Isolate a non-hygroscopic, crystalline solid.

The Core Problem: The "Sticky Oil" Syndrome

Piperidine hydrochloride salts are notorious for trapping solvent within their lattice or forming amorphous oils if the deprotection environment contains water or excess alcohol.

Troubleshooting Guide: Salt Crystallization

Q: My product turned into a gummy oil after adding HCl. How do I fix it? A: This usually happens if you use aqueous HCl or if your solvent system is too polar (e.g., pure Methanol).[1]

  • The Fix: Redissolve the oil in a minimum amount of warm Isopropanol (IPA) . Add Ethyl Acetate (EtOAc) or MTBE dropwise until cloudy.[1] Cool slowly to

    
    C.
    

Q: The solid is extremely hygroscopic (turns to liquid in air). A: You likely have the Dihydrochloride salt or trapped acid.[1]

  • The Fix: The 3-chlorophenoxy oxygen is weakly basic but unlikely to protonate. However, trapped HCl gas in the lattice causes hygroscopicity.[1] Dry the salt in a vacuum oven at

    
    C with a nitrogen bleed for 24 hours.
    
Recommended Scaling Protocol (Deprotection)
  • Dissolution: Dissolve the N-Boc intermediate in Ethyl Acetate (EtOAc) (5 vol).

  • Acidification: Add HCl in Isopropanol (5-6N) (3.0 eq) at

    
    C. Avoid HCl in Dioxane for scale-up due to toxicity and peroxide risks.
    
  • Reaction: Stir for 2-4 hours. A white precipitate should form.

  • Anti-solvent: If the slurry is too thick, dilute with Heptane (not Ether, due to flammability on scale).[1]

  • Filtration: Filter under Nitrogen (hygroscopic risk). Wash the cake with EtOAc/Heptane (1:1).[1]

Tier 3 Support: Impurity Profiling & QC

Objective: Identify and limit critical impurities.

Impurity IDStructure / OriginRetention Time (Relative)Removal Strategy
Impurity A Tetrahydropyridine (Elimination product)0.8 RRTPurge at Coupling: This is lipophilic.[1] It usually washes out in the mother liquor during the final HCl salt crystallization.
Impurity B 3-Chlorophenol (Hydrolysis of aryl fluoride)0.5 RRTCaustic Wash: Wash the organic layer of the coupling reaction with 1N NaOH before deprotection.
Impurity C De-chlorinated Product 0.95 RRTAvoid Pd/H2: Do not use hydrogenation for deprotection (e.g., if using Cbz protection).[1] Use acid-labile groups (Boc) only.[1]
Decision Tree: Isolation Logic

Workup_Logic Start Reaction Complete (Deprotection) Check_State Physical State? Start->Check_State Solid White Slurry Check_State->Solid Oil Gummy Oil / Sticky Check_State->Oil Action_Solid Filter & Wash (EtOAc/Heptane) Solid->Action_Solid Action_Oil Decant Supernatant Oil->Action_Oil Final Dry under Vacuum (40°C, N2 bleed) Action_Solid->Final Triturate Triturate with EtOAc or MTBE Action_Oil->Triturate Triturate->Check_State Recryst Recrystallize: Dissolve IPA -> Add EtOAc Triturate->Recryst If fails Recryst->Final

Caption: Figure 2. Troubleshooting workflow for the isolation of the hydrochloride salt.

References

  • National Institutes of Health (NIH). (2014).[1] Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Retrieved February 13, 2026, from [Link]

  • Organic Process Research & Development. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents (EP2436381A1).[1] Retrieved February 13, 2026, from [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(3-Chlorophenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenoxy)piperidine hydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural elucidation is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that can confirm the compound's structure. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-(3-Chlorophenoxy)piperidine, offering a comparative framework with analogous structures and a robust experimental protocol for its characterization.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-(3-Chlorophenoxy)piperidine in a mass spectrometer is dictated by the interplay between the protonated piperidine ring and the chlorophenoxy substituent. The ionization method employed, typically Electrospray Ionization (ESI) for its soft ionization of polar molecules or Electron Ionization (EI) for more extensive fragmentation, will significantly influence the observed fragments.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

In positive ion ESI, 3-(3-Chlorophenoxy)piperidine will readily protonate on the basic nitrogen of the piperidine ring, yielding a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer will induce fragmentation. The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] This can lead to the formation of a stable iminium ion.

  • Ring Fission of the Piperidine Moiety: The protonated piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]

  • Cleavage of the Ether Bond: The C-O bond connecting the piperidine and chlorophenoxy moieties can cleave, leading to the formation of ions corresponding to each part of the molecule.

  • Loss of Small Neutral Molecules: The neutral loss of small molecules, such as ethene from the piperidine ring, is a common fragmentation route.[2]

G cluster_0 Predicted ESI-MS/MS Fragmentation of 3-(3-Chlorophenoxy)piperidine M_H [M+H]⁺ (m/z 212/214) frag1 Loss of Chlorophenol (m/z 84) M_H->frag1 - C6H5ClO frag2 Cleavage of Piperidine Ring (m/z 128/130) M_H->frag2 Ring Opening frag3 Loss of Ethene (m/z 184/186) M_H->frag3 - C2H4 frag4 Chlorophenoxy Cation (m/z 128/130) M_H->frag4 Ether Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways of 3-(3-Chlorophenoxy)piperidine.

Electron Ionization (EI) Fragmentation

EI is a higher-energy ionization technique that typically results in more extensive fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺·). Key predicted fragmentation pathways include:

  • Alpha-Cleavage: Similar to ESI, alpha-cleavage adjacent to the nitrogen is a primary fragmentation event, leading to a resonance-stabilized iminium ion.[1][3]

  • Loss of the Chlorophenoxy Group: Cleavage of the C-O bond can result in the loss of a chlorophenoxy radical, leaving a piperidinyl cation.

  • Fragmentation of the Chlorophenoxy Ring: The aromatic ring can undergo fragmentation, including the loss of a chlorine radical or carbon monoxide.

  • Isotopic Pattern of Chlorine: A characteristic feature in the mass spectrum will be the presence of isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for ³⁵Cl and ³⁷Cl.

G cluster_1 Predicted EI Fragmentation of 3-(3-Chlorophenoxy)piperidine M M⁺· (m/z 211/213) frag_a Alpha-Cleavage (m/z 182/184) M->frag_a - C2H5 frag_b Loss of Chlorophenoxy Radical (m/z 84) M->frag_b - ·OC6H4Cl frag_c Chlorophenoxy Cation (m/z 128/130) M->frag_c Ether Cleavage frag_d Loss of Cl Radical (m/z 176) M->frag_d - ·Cl

Caption: Predicted EI fragmentation pathways of 3-(3-Chlorophenoxy)piperidine.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation patterns, it is instructive to compare them with the known fragmentation of similar molecules.

Compound/Moiety Key Fragmentation Pathways Common Fragment Ions (m/z) Reference
Piperidine Alpha-cleavage, ring fission.84 (M-1), 56, 43[3][4]
Chlorophenols Loss of HCl, loss of CO.Dependent on substitution pattern[5]
3-(4-chlorophenoxy)piperidine Predicted to be similar to the 3-chloro isomer, with potential differences in fragment ion intensities due to the position of the chlorine atom.[M+H]⁺ at 212/214[6]
1-(3-Chlorophenyl)piperazine Fragmentation of the piperazine ring, cleavage of the N-aryl bond.[M+H]⁺ at 197/199[7]

This comparative analysis demonstrates that the predicted fragmentation of 3-(3-Chlorophenoxy)piperidine is consistent with the established fragmentation behavior of its constituent parts and closely related analogs. The presence of the piperidine ring will likely drive the initial fragmentation events, with the chlorophenoxy group influencing the m/z values of the resulting fragments.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust method for the characterization of 3-(3-Chlorophenoxy)piperidine HCl using a tandem mass spectrometer equipped with an electrospray ionization source.

Sample Preparation
  • Prepare a stock solution of 3-(3-Chlorophenoxy)piperidine HCl at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation.

Liquid Chromatography Method
  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full Scan (MS1) followed by Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 50-500.

  • Precursor Ion for MS/MS: Select the [M+H]⁺ ion (predicted at m/z 212.1 and 214.1).

  • Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A good starting point is a stepped collision energy (e.g., 10, 20, 40 eV).

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Desolvation Temperature: ~350 °C.

  • Desolvation Gas Flow: ~600 L/hr.

G cluster_2 LC-MS/MS Workflow Sample Sample Preparation LC Liquid Chromatography Sample->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan (MS1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Data Data Analysis MS2->Data

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Data Interpretation and Trustworthiness

The resulting mass spectrum should be analyzed for the presence of the protonated molecule and the predicted fragment ions. The isotopic pattern of chlorine should be evident in all chlorine-containing fragments. The protocol's trustworthiness is enhanced by:

  • Confirmation of Molecular Weight: The full scan (MS1) data will confirm the molecular weight of the compound.

  • Structural Confirmation: The MS/MS spectrum provides a unique fragmentation pattern that serves as a fingerprint for the molecule, confirming its structure.

  • Comparison with Predictions: The experimentally observed fragments should align with the predicted fragmentation pathways, providing a high degree of confidence in the identification.

By following this comprehensive guide, researchers can confidently characterize 3-(3-Chlorophenoxy)piperidine HCl, ensuring the integrity of their chemical entities and advancing their research and development efforts.

References

  • de Paula, C. B. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1275. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 744-754. [Link]

  • NIST. Piperidine. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kovács, B., et al. (2016). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1467, 244-254. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1439. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubChem. 3-(4-chlorophenoxy)piperidine. [Link]

  • USGS. Supporting Figure S2. Qualifier Ion Response—LC-MS/MS Negative ESI Analytes. [Link]

  • Lee, H. B., et al. (1999). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 830(1), 269-278. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinate. Organic & Biomolecular Chemistry, 20(40), 7957-7965. [Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • ResearchGate. (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. [Link]

  • NIST. Piperidine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Shulgin, A. T., et al. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 17(7), 983-993. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.